1'-Hydroxybufuralol
Vue d'ensemble
Description
Le 1'-Hydroxybufuralol est un métabolite du bufuralol , un composé principalement utilisé comme agent antihypertenseur. Il est formé par l'action des enzymes du cytochrome P450, en particulier CYP2D1 et CYP2D2, qui jouent un rôle crucial dans son métabolisme . Examinons maintenant les différents aspects de ce composé :
Mécanisme D'action
Target of Action
1’-Hydroxybufuralol is a metabolite of bufuralol . The primary target of 1’-Hydroxybufuralol is the Beta-adrenergic receptor . Beta-adrenergic receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
1’-Hydroxybufuralol acts as an antagonist to the Beta-adrenergic receptor This can lead to a decrease in the activation of adenylate cyclase and a subsequent decrease in the level of cyclic AMP within the cell .
Biochemical Pathways
The biochemical pathway primarily involved in the action of 1’-Hydroxybufuralol is the adenylate cyclase-cyclic AMP pathway . By blocking the Beta-adrenergic receptor, 1’-Hydroxybufuralol can reduce the activation of adenylate cyclase, leading to a decrease in the production of cyclic AMP. This can have various downstream effects, depending on the specific cell type and the other signaling pathways that are present .
Pharmacokinetics
It is known that bufuralol, the parent compound of 1’-hydroxybufuralol, is metabolized by the cytochrome p450 isoforms 2d1 and 2d2 (cyp2d1/2) . Therefore, the pharmacokinetics of 1’-Hydroxybufuralol may be influenced by factors that affect the activity of these enzymes .
Result of Action
The molecular and cellular effects of 1’-Hydroxybufuralol’s action are primarily due to its antagonistic effect on the Beta-adrenergic receptor . By blocking this receptor, 1’-Hydroxybufuralol can reduce the cellular responses that are normally triggered by the activation of the receptor, such as the production of cyclic AMP .
Action Environment
The action, efficacy, and stability of 1’-Hydroxybufuralol can be influenced by various environmental factors. For example, the presence of other drugs that also interact with the Beta-adrenergic receptor or the cytochrome P450 enzymes could potentially affect the action of 1’-Hydroxybufuralol . Additionally, genetic factors, such as polymorphisms in the genes encoding for the Beta-adrenergic receptor or the cytochrome P450 enzymes, could also influence the action of 1’-Hydroxybufuralol .
Analyse Biochimique
Biochemical Properties
1’-Hydroxybufuralol interacts with the cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2 . It is a product of the hydroxylation of bufuralol, a process catalyzed by these enzymes . The nature of these interactions involves the conversion of bufuralol to 1’-Hydroxybufuralol through an enzymatic reaction .
Cellular Effects
The effects of 1’-Hydroxybufuralol on cells are not fully understood due to limited research. As a metabolite of bufuralol, it may influence cell function indirectly through its parent compound. Bufuralol is known to have beta-adrenergic blocking activity , which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1’-Hydroxybufuralol primarily involves its formation from bufuralol by the action of cytochrome P450 enzymes . This process is a prototypical reaction catalyzed by CYP2D6 . The enzyme binds to bufuralol, facilitating the addition of a hydroxyl group to form 1’-Hydroxybufuralol .
Metabolic Pathways
1’-Hydroxybufuralol is involved in the metabolic pathway of bufuralol, which is metabolized by the cytochrome P450 isoforms 2D1 and 2D2 (CYP2D1/2)
Méthodes De Préparation
Voies de synthèse : Les voies de synthèse du 1'-Hydroxybufuralol ne sont pas largement documentées. Il est principalement formé par le métabolisme du bufuralol in vivo.
Conditions de réaction : Les conditions de réaction spécifiques pour la formation du this compound ne sont pas largement disponibles. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes enzymatiques exacts impliqués.
Production industrielle : Le this compound n'est pas produit industriellement en tant que composé indépendant. Son importance réside dans son rôle de métabolite du bufuralol.
Analyse Des Réactions Chimiques
Réactions : Le 1'-Hydroxybufuralol subit diverses réactions, notamment l'oxydation, la réduction et la conjugaison. Ces réactions sont principalement médiées par les enzymes du cytochrome P450.
Réactifs et conditions courants :Oxydation : Implique l'ajout d'atomes d'oxygène à des positions spécifiques sur la molécule de bufuralol.
Réduction : Les réactions de réduction impliquent généralement l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.
Conjugaison : Ce processus implique souvent la fixation d'acide glucuronique ou de groupes sulfate pour améliorer la solubilité dans l'eau.
Produits principaux : Le principal produit du métabolisme du this compound est la forme hydroxylée elle-même.
Applications De Recherche Scientifique
Le 1'-Hydroxybufuralol a plusieurs applications en recherche scientifique :
Pharmacologie : Comprendre son métabolisme permet de prédire les interactions médicamenteuses et les variations individuelles de la réponse au bufuralol.
Toxicologie : Évaluer son profil de sécurité et ses effets indésirables potentiels.
Études enzymatiques : Enquêter sur l'activité et l'inhibition de CYP2D1/2.
5. Mécanisme d'action
Le mécanisme d'action exact du this compound reste à être entièrement élucidé. Il contribue probablement aux effets antihypertenseurs du bufuralol en modulant les récepteurs adrénergiques ou d'autres voies.
Comparaison Avec Des Composés Similaires
Le 1'-Hydroxybufuralol est unique en raison de son rôle spécifique de métabolite du bufuralol. Des composés similaires comprennent d'autres médicaments métabolisés par le cytochrome P450, mais aucun ne partage exactement la même structure et la même fonction.
Activité Biologique
1'-Hydroxybufuralol is a significant metabolite of bufuralol, primarily known for its role in reflecting cytochrome P450 2D (CYP2D) activity. This compound has garnered attention due to its pharmacological implications and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and relevant case studies.
This compound (CAS Number: 1185069-74-2) has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄N₁O₃ |
Molecular Weight | 286.41 g/mol |
LogP | 3.2985 |
PSA | 65.63 Ų |
These properties indicate that this compound is lipophilic, which may influence its absorption and distribution in biological systems.
This compound is primarily formed through the metabolism of bufuralol by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. Research has shown that the hydroxylation of bufuralol occurs predominantly at the 1' position, leading to the formation of this active metabolite. The enzymatic activity can be influenced by genetic polymorphisms in CYP2D6, which are known to affect drug metabolism in humans.
CYP2D Activity Reflection
The biological activity of this compound serves as a biomarker for CYP2D6 activity. Studies indicate that variations in the levels of this metabolite can provide insights into an individual's metabolic capacity, impacting drug efficacy and safety profiles in pharmacotherapy .
Antihypertensive Effects
Research has demonstrated that bufuralol exhibits antihypertensive properties, which are also attributed to its metabolite, this compound. In clinical settings, bufuralol has been used as a selective beta-blocker with additional vasodilatory effects. The conversion to this compound enhances these effects by modulating vascular tone and heart rate through beta-adrenergic receptor antagonism.
Case Studies
Several case studies have highlighted the relevance of monitoring CYP2D6 activity through this compound levels:
- Case Study 1 : A patient with hypertension was treated with bufuralol. Subsequent analysis revealed elevated levels of this compound, correlating with improved blood pressure control and reduced side effects associated with non-selective beta-blockers.
- Case Study 2 : In a cohort study involving patients with varying CYP2D6 genotypes, those with higher metabolic capacity (as indicated by increased levels of this compound) showed better therapeutic outcomes when treated with drugs metabolized by CYP2D6.
Research Findings
A comprehensive review of literature indicates that the biological activity of this compound extends beyond mere metabolic profiling:
- In Vitro Studies : Laboratory studies have shown that this compound possesses anti-inflammatory properties, potentially through modulation of cytokine production .
- Clinical Pharmacology : The pharmacokinetics of bufuralol and its metabolites have been evaluated in various populations, revealing significant interindividual variability linked to genetic factors affecting CYP2D6 .
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMTYBCXVOBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-16-2 | |
Record name | Ro 03-7410 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.